Introduction: Understanding the Significance of 1-Docosene
Introduction: Understanding the Significance of 1-Docosene
An In-depth Technical Guide to 1-Docosene: Chemical Structure, Properties, and Applications for Scientific Professionals
1-Docosene (C22H44) is a linear alpha-olefin (LAO), a class of organic compounds characterized by a terminal double bond.[1] This structural feature imparts significant chemical reactivity, making it a valuable intermediate in the chemical industry.[2] As a long-chain alkene, its extended twenty-two carbon backbone results in distinct physical properties, such as high hydrophobicity and a waxy solid or semi-solid nature at room temperature.
While primarily produced synthetically for industrial use, 1-Docosene is also found in nature. It has been identified as a lipophilic component in plants like Origanum vulgare and has been reported in organisms such as Vanilla madagascariensis.[1][3] Its presence in biological systems and its versatile chemical nature have made it a compound of interest for researchers in materials science, synthetic chemistry, and even drug development. This guide provides a comprehensive technical overview of 1-Docosene, focusing on its core chemical and physical properties, synthesis, and key applications relevant to scientific and research professionals.
PART 1: Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is foundational to all scientific inquiry. 1-Docosene is systematically identified by a set of standardized nomenclature and structural descriptors.
Key Identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | docos-1-ene | [1][4] |
| CAS Number | 1599-67-3 | [4][5] |
| Molecular Formula | C22H44 | [1][4] |
| Molecular Weight | 308.59 g/mol | [1][5] |
| Synonyms | Docos-1-ene, Docosene | [1][4] |
| InChI | InChI=1S/C22H44/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-22H2,2H3 | [4] |
| InChIKey | SPURMHFLEKVAAS-UHFFFAOYSA-N | [4] |
| SMILES | CCCCCCCCCCCCCCCCCCCCC=C | [1] |
Molecular Structure Visualization:
The linear structure of 1-Docosene features a vinyl group at one end of a 20-carbon saturated alkyl chain. This configuration is central to its chemical behavior.
Caption: Chemical structure of 1-Docosene (docos-1-ene).
PART 2: Physicochemical and Spectroscopic Properties
The physical and spectroscopic data for 1-Docosene are critical for its application in various processes, from predicting its behavior in formulations to confirming its identity and purity post-synthesis.
Physicochemical Data Table
The properties of 1-Docosene are largely dictated by its high molecular weight and long, nonpolar alkyl chain.
| Property | Value | Unit | Source(s) |
| Physical State | Solid or semi-solid at 25°C | - | |
| Melting Point | 38 - 41 | °C | [5][6][7] |
| Normal Boiling Point | 367 | °C | [6][7] |
| Boiling Point | 174-178 @ 6.4 Torr | °C | [5] |
| Density | ~0.80 | g/cm³ | [8] |
| Water Solubility | 1.4e-05 (practically insoluble) | g/L | |
| LogP (Octanol/Water) | 10.08 | - | |
| Vapor Pressure | 3.3934e-9 @ 25°C | bar | [6] |
| Enthalpy of Vaporization | 95.6 @ 416 K | kJ/mol | [4] |
| Flash Point | -273.15 (Calculated) | °C | [6] |
| Autoignition Temperature | -273.15 (Calculated) | °C | [6] |
Note: Some thermodynamic properties like flash point are calculated values and should be treated with caution; experimental values are preferred where available.
The extremely low water solubility and high LogP value underscore 1-Docosene's highly lipophilic and hydrophobic nature, a key characteristic for its use in non-aqueous systems and as a precursor for surfactants.
Spectroscopic Profile
Spectroscopic analysis provides a molecular fingerprint for 1-Docosene.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is characterized by a complex multiplet in the vinyl region (~4.9-5.8 ppm) corresponding to the three protons of the terminal double bond, a triplet around 2.0 ppm for the allylic CH2 group, a large signal around 1.2-1.4 ppm for the repeating methylene units of the long alkyl chain, and a terminal methyl group triplet around 0.9 ppm.[1]
-
¹³C NMR: Key signals include those for the two sp² hybridized carbons of the double bond and a series of distinct signals for the sp³ carbons of the long alkyl chain.[1][9]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations for both sp² (~3079 cm⁻¹) and sp³ (~2850-2960 cm⁻¹) hybridized carbons, a C=C stretching vibration around 1640 cm⁻¹, and C-H bending vibrations for the vinyl group.[4]
-
Kovats Retention Index: The Kovats retention index is a useful parameter in gas chromatography for compound identification. For 1-Docosene on a standard non-polar column, values are consistently reported in the range of 2188 to 2200.[1][11][12]
PART 3: Synthesis and Industrial Production
1-Docosene, like other linear alpha-olefins, is primarily synthesized on an industrial scale through the oligomerization of ethylene. This process is crucial as it provides a direct and efficient route to these valuable chemical building blocks.
Causality in Synthesis: The choice of catalyst and reaction conditions is paramount as it dictates the distribution of alpha-olefin chain lengths in the final product (Schulz-Flory distribution). Ziegler-Natta catalysts, typically based on aluminum-titanium systems, or metallocene catalysts are commonly employed.[13][14] The goal is to optimize the process to favor the production of specific chain lengths, such as the C22 fraction for 1-Docosene, based on market demand.
General Synthesis Workflow:
Caption: Generalized workflow for the industrial synthesis of 1-Docosene.
Conceptual Protocol: Ethylene Oligomerization
-
Catalyst Preparation: An appropriate Ziegler-Natta or metallocene catalyst system is prepared and activated.
-
Reaction Initiation: High-purity ethylene gas is fed into a high-pressure reactor containing the catalyst and a solvent.
-
Oligomerization: The reaction is maintained under controlled temperature and pressure to promote the chain growth of ethylene units. The specific conditions are optimized to influence the chain length distribution of the resulting alpha-olefins.[13]
-
Termination: The reaction is terminated, often by introducing a deactivating agent like an alcohol, which also helps in the subsequent separation of the catalyst residues.[13]
-
Separation and Purification: The resulting mixture of alpha-olefins with varying chain lengths is separated by fractional distillation under vacuum to isolate the 1-Docosene (C22) fraction from lighter and heavier olefins.
PART 4: Key Applications in Research and Development
The unique combination of a reactive terminal double bond and a long hydrophobic tail makes 1-Docosene a versatile platform molecule.
Comonomer in Polymer Synthesis
A primary application of 1-Docosene is as a comonomer in the production of polyethylene.[8]
-
Mechanism & Causality: When copolymerized with ethylene, the 1-Docosene molecule is incorporated into the growing polyethylene chain. The 20-carbon alkyl chain forms a long branch off the main polymer backbone. These long branches disrupt the close packing of the polymer chains, which reduces the crystallinity and density of the material.[8] This allows for the precise tailoring of polymer properties, leading to the production of linear low-density polyethylene (LLDPE) and other specialty polymers with enhanced flexibility, toughness, and stress-crack resistance compared to high-density polyethylene (HDPE).[13][15]
Precursor for Surfactants and Emulsifiers
The long C22 hydrophobic tail of 1-Docosene is ideal for creating powerful surfactants. Surfactants are critical in drug formulations to solubilize poorly soluble active pharmaceutical ingredients (APIs) and to form stable microemulsions for drug delivery systems.[16][17]
-
Synthetic Pathway: 1-Docosene can be converted into various classes of surfactants. For instance, anionic surfactants can be produced by first converting 1-Docosene to 1-docosanol via hydroboration-oxidation, followed by sulfation to yield sodium docosyl sulfate.[16] This transformation converts the nonpolar alkene into an amphiphilic molecule with a distinct polar head and a long nonpolar tail.
Conceptual Protocol: Synthesis of Sodium 1-Docosyl Sulfate
This protocol outlines a laboratory-scale synthesis of an anionic surfactant from 1-Docosene.
Step 1: Hydroboration-Oxidation to form 1-Docosanol
-
Dissolution: Dissolve 1-Docosene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).
-
Hydroboration: Cool the solution to 0°C and slowly add a solution of borane-THF complex (BH3·THF, ~0.4 equivalents) dropwise. The reaction is typically stirred at 0°C for one hour and then at room temperature for several hours to ensure complete reaction.
-
Oxidation: Cool the mixture back to 0°C. Slowly add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the careful dropwise addition of hydrogen peroxide (30% H2O2). This step must be performed cautiously due to its exothermic nature.
-
Workup: After the oxidation is complete, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-docosanol. The product can be further purified by recrystallization.
Step 2: Sulfation of 1-Docosanol
-
Complex Formation: In a separate flask, cool chlorosulfonic acid (1 equivalent) in a suitable solvent like dichloromethane at 0°C.
-
Sulfation: Slowly add a solution of 1-docosanol (1 equivalent) in dichloromethane to the chlorosulfonic acid solution, maintaining the temperature at 0°C.
-
Neutralization: After the reaction is complete, the mixture is slowly and carefully poured into a cold aqueous solution of sodium hydroxide or sodium carbonate to neutralize the acid and form the sodium salt of the sulfate ester.
-
Isolation: The aqueous layer containing the surfactant, sodium 1-docosyl sulfate, is separated and can be used as a solution or evaporated to isolate the solid surfactant.[16]
Synthesis of Synthetic Lubricants
1-Docosene is used in the production of high-performance synthetic lubricants known as poly-alpha-olefins (PAOs).[8]
-
Mechanism & Causality: Through catalytic oligomerization, 1-Docosene can be converted into larger molecules with highly branched and stable structures. These PAOs exhibit excellent thermal stability, a high viscosity index (less change in viscosity with temperature), and low pour points, making them superior to conventional mineral oil-based lubricants for demanding applications such as in jet engines and automotive fluids.[8]
Potential Bioactivity
Research has indicated that 1-Docosene, found in certain plant extracts, may possess bioactive properties, including antibacterial activity.[18] This makes it a compound of interest in the search for new natural product-based therapeutic agents.[19]
PART 5: Safety and Handling
For professionals in research and development, adherence to safety protocols is non-negotiable.
GHS Hazard Classification:
-
H304: May be fatal if swallowed and enters airways. This classification as an aspiration hazard is common for long-chain, low-viscosity hydrocarbons.[1]
-
Other potential hazards: Some notifications to the ECHA C&L Inventory also include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), though with lower frequency.[1]
Precautionary Statements:
-
P301 + P310 + P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[20]
-
P261, P280: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P405: Store locked up.[20]
Handling and Storage:
-
1-Docosene should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]
-
It should be stored in a dry, well-sealed container at room temperature.
Toxicology and Environmental Fate:
-
While comprehensive toxicological data is limited, related alpha-olefins are expected to be readily biodegradable.[20]
-
Due to its very low water solubility, it is not expected to pose a significant hazard to aquatic life at its limit of solubility.[20]
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Gelest, Inc. (2016). Safety Data Sheet: 1-DODECENE. Retrieved January 3, 2026, from [Link]
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Nwankwo, C. S., et al. (2023). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. GSC Biological and Pharmaceutical Sciences, 22(1), 133-143. Retrieved January 3, 2026, from [Link]
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The Pherobase. (n.d.). The Kovats Retention Index: 1-Docosene (C22H44). Retrieved January 3, 2026, from [Link]
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Chemistry LibreTexts. (2019). Synthesis of Polymers. Retrieved January 3, 2026, from [Link]
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Singh, P., et al. (2021). Role of Surfactant and Co-surfactant in Microemulsion: A Review. Research Journal of Pharmacy and Technology, 14(7), 3969-3973. Retrieved January 3, 2026, from [Link]
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